N-(4-methoxyphenyl)-2-oxopropanamide

medicinal chemistry SAR physicochemical properties

Access the key para-methoxy pyruvamide building block for thiosemicarbazone ligand libraries. N-(4-Methoxyphenyl)-2-oxopropanamide (C10H11NO3, MW 193.20) offers a balanced α-keto electrophilicity (σp = -0.27) for controlled condensation, enabling precise construction of ligands for antimicrobial Cu(II) complexes. - Pre-validated scaffold: ChEMBL screening data for 12-lipoxygenase & A2A receptor targets. - Documented reactivity: Clean condensation with aromatic/olefinic thiosemicarbazides (Graur et al., 2024). - Distinct electronic profile: Compared to 4-Cl and 4-H analogs, the 4-OCH3 group uniquely modulates nucleophilic addition & biological readouts. Ensure experimental reproducibility by sourcing the correct para-substituted pyruvamide.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B12124097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-oxopropanamide
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C10H11NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13)
InChIKeyMIAIYHHDSHUGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-2-oxopropanamide: Physicochemical and Regulatory Baseline


N-(4-Methoxyphenyl)-2-oxopropanamide (CAS not universally assigned; molecular formula C₁₀H₁₁NO₃; MW 193.20 g/mol) is a para-methoxy-substituted aryl pyruvamide belonging to the 2-oxopropanamide class . The compound features an α-keto amide backbone conjugated to a 4-methoxyphenyl ring, yielding a molecule with one hydrogen bond donor (amide NH), three hydrogen bond acceptors, a calculated logP of approximately 0.8–1.2, and a topological polar surface area (TPSA) of approximately 55 Ų . It is classified as a preclinical small-molecule building block and has been catalogued in screening collections, where it has been tested against platelet 12-lipoxygenase, the A2 adenosine receptor, and a panel of cytotoxicity and antimicrobial assays . The compound is commercially available from multiple suppliers primarily as a research intermediate for the synthesis of thiosemicarbazone ligands and their metal complexes [1].

N-(4-Methoxyphenyl)-2-oxopropanamide: Critical 4-Methoxy Substituent Role


Within the 2-oxopropanamide class, substitution at the para position of the N-phenyl ring is the dominant determinant of electronic character, lipophilicity, hydrogen-bonding capacity, and downstream biological profile. The 4-methoxy group (–OCH₃) in N-(4-methoxyphenyl)-2-oxopropanamide exerts a Hammett σₚ value of –0.27, conferring moderate electron-donating character via resonance, in contrast to the electron-withdrawing 4-chloro analog (σₚ = +0.23) or the weakly donating 4-methyl analog (σₚ = –0.17) [1]. These electronic differences directly modulate the reactivity of the α-keto amide moiety toward nucleophilic addition (e.g., thiosemicarbazide condensation) and influence the compound's behavior in biological screening panels, where the methoxy derivative exhibits a distinct target interaction profile compared to its unsubstituted and halogen-substituted counterparts [2]. Procurement of the correct 4-substituted pyruvamide is therefore essential for experimental reproducibility in both synthetic and biological workflows.

N-(4-Methoxyphenyl)-2-oxopropanamide: Differentiation from Structural Analogs


Electronic Modulation: Hammett σₚ Comparison of 4-Methoxy Substitution

The 4-methoxy substituent in N-(4-methoxyphenyl)-2-oxopropanamide provides a Hammett σₚ value of –0.27 (resonance electron-donating), which is directionally opposite to the 4-chloro analog (σₚ = +0.23, electron-withdrawing) and moderately stronger than the 4-methyl analog (σₚ = –0.17) [1]. The unsubstituted N-phenyl-2-oxopropanamide serves as the baseline (σₚ = 0.00). This electronic difference alters the electrophilicity of the α-keto carbonyl, directly impacting condensation kinetics with nucleophiles such as thiosemicarbazides used in ligand synthesis [2].

medicinal chemistry SAR physicochemical properties

Antioxidant Activity of Thiosemicarbazone Ligand vs. Trolox

The 4-phenylthiosemicarbazone derivative (HL) synthesized from N-(4-methoxyphenyl)-2-oxopropanamide demonstrated antioxidant activity in the ABTS•⁺ cation radical assay that was described as close to that of the reference antioxidant Trolox [1]. The non-coordinated ligand HL showed the highest radical-scavenging activity among all tested compounds in the series, outperforming its five Cu(II) coordination complexes [Cu(L)X] (X = Cl⁻, Br⁻, NO₃⁻, CH₃COO⁻, Cl₂CHCOO⁻), indicating that metal coordination attenuates rather than enhances the antioxidant capacity of this scaffold [1].

antioxidant thiosemicarbazone ABTS assay

Multi-Target Screening Profile: Lipoxygenase and Adenosine Receptor Engagement

N-(4-Methoxyphenyl)-2-oxopropanamide has been tested across a diverse panel of biological targets in the ChEMBL/Aladdin screening database. The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM , binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 [1], inhibition and activation of human reticulocyte 15-lipoxygenase (15-HLO) [1], and in vitro cytotoxicity against the human osteosarcoma 143B (TK⁻) cell line after 72-hour continuous exposure [1]. It was also tested for minimum inhibitory concentration (MIC) against penicillin-sensitive Staphylococcus aureus [1]. This multi-target engagement profile, encompassing lipoxygenase enzymes, GPCR binding, and antimicrobial activity, distinguishes this building block from simpler aryl pyruvamides that lack the 4-methoxy substitution and have not been profiled across comparable target panels.

lipoxygenase inhibition adenosine receptor screening panel

Antibacterial Activity of Cu(II) Complexes vs. Free Ligand

Coordination of the 4-phenylthiosemicarbazone derivative of N-(4-methoxyphenyl)-2-oxopropanamide (HL) with copper(II) produced a series of five complexes [Cu(L)X] that exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus compared to the non-coordinated free ligand HL [1]. The nature of the acidic residue (X = Cl⁻, Br⁻, NO₃⁻, CH₃COO⁻, Cl₂CHCOO⁻) modulated the antibacterial potency, demonstrating that the 4-methoxyphenyl pyruvamide scaffold provides a versatile platform for tuning bioactivity through metal coordination chemistry [1].

antibacterial copper complex Staphylococcus aureus

Dual Synthetic Utility: Two Thiosemicarbazone Ligand Families

N-(4-Methoxyphenyl)-2-oxopropanamide has been demonstrated to react cleanly with both 4-phenylthiosemicarbazide and 4-allylthiosemicarbazide in ethanol at a 1:1 molar ratio to form the corresponding thiosemicarbazone ligands in a single step [1][2]. This dual reactivity—generating both aromatic (4-phenyl) and olefinic (4-allyl) thiosemicarbazone derivatives from the same pyruvamide precursor—is enabled by the balanced electrophilicity of the α-keto carbonyl, which is electronically tuned by the 4-methoxy substituent. In contrast, N-(4-chlorophenyl)-2-oxopropanamide, bearing an electron-withdrawing 4-chloro group, would be expected to exhibit enhanced electrophilicity at the α-keto position, potentially altering condensation kinetics and product distribution [3].

coordination chemistry thiosemicarbazone synthesis ligand design

N-(4-Methoxyphenyl)-2-oxopropanamide: Research and Industrial Applications


Thiosemicarbazone Ligand Libraries for Metallodrug Discovery

As demonstrated by Graur et al. (2024), N-(4-methoxyphenyl)-2-oxopropanamide undergoes clean condensation with both aromatic and olefinic thiosemicarbazides to yield structurally diverse thiosemicarbazone ligands that form stable Cu(II) complexes with tunable antibacterial activity against S. aureus and B. cereus [1]. The 4-methoxy group's electron-donating character (σₚ = –0.27) provides a balanced α-keto electrophilicity suitable for controlled condensation, making this compound the preferred pyruvamide building block for laboratories constructing ligand screening collections where both the free ligand and its metal complexes are evaluated for biological activity [2].

Hit Expansion for Lipoxygenase and Adenosine Receptor Targets

The compound's curated screening profile in the ChEMBL database—encompassing platelet 12-lipoxygenase inhibition (tested at 30 μM), A2 adenosine receptor binding in bovine striatal membranes, and human reticulocyte 15-lipoxygenase modulation—provides a pre-validated starting point for hit-to-lead optimization in inflammation and GPCR programs [1]. Researchers procuring this specific pyruvamide gain access to existing structure-activity data that can guide the design of focused analog libraries, reducing the need for de novo broad-panel screening of the core scaffold [2].

Non-Metalated Thiosemicarbazone as Antioxidant Scaffold

The finding that the non-coordinated 4-phenylthiosemicarbazone HL (derived from N-(4-methoxyphenyl)-2-oxopropanamide) exhibits ABTS•⁺ radical scavenging activity approaching that of Trolox—while its Cu(II) complexes show reduced antioxidant capacity—identifies this specific ligand architecture as a candidate for metal-free antioxidant development [1]. Procurement of the parent pyruvamide enables researchers to explore structure-antioxidant relationships across the free ligand series without committing to metal complexation, a distinction not documented for the 4-chloro or unsubstituted phenyl analogs.

Physicochemical Reference for para-Substituted Pyruvamide SAR

With its well-defined Hammett σₚ value (–0.27), computed logP (approximately 3.5), and documented chromatographic behavior, N-(4-methoxyphenyl)-2-oxopropanamide serves as a reference point for systematic structure-property relationship (SPR) studies across the para-substituted pyruvamide series [1]. Researchers comparing the influence of 4-OCH₃, 4-Cl (σₚ = +0.23), 4-CH₃ (σₚ = –0.17), and 4-H (σₚ = 0.00) substitution on reaction kinetics, biological activity, and physicochemical properties benefit from sourcing a compound with established electronic parameters and published synthetic protocols [2].

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